5-Hydroxy-2-nitrobenzoic acid
Overview
Description
5-Hydroxy-2-nitrobenzoic acid, also known as 5-Nitrosalicylic acid or Anilotic acid, is a chemical compound with the linear formula HOC6H3(NO2)CO2H . It has a molecular weight of 183.12 .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-nitrobenzoic acid consists of a benzene ring with two substituents: a hydroxyl group (OH) and a nitro group (NO2). The carboxylic acid group (CO2H) is also attached to the benzene ring .Chemical Reactions Analysis
5-Hydroxy-2-nitrobenzoic acid can undergo various chemical reactions. For instance, it has been found to inhibit the activity of wild type-bovine low M_r protein tyrosine phosphatase .Physical And Chemical Properties Analysis
5-Hydroxy-2-nitrobenzoic acid is a solid at room temperature with a melting point of 228-230°C . It is soluble in water (1g in 1475ml), alcohol, diethyl ether, and hot water . Its density is 1.65 g/cm^3 .Scientific Research Applications
Liquid Chromatographic Applications
5-Hydroxy-2-nitrobenzoic acid has been utilized in liquid chromatography. A study describes a high-performance liquid chromatographic procedure for analyzing 5-hydroxy-3-indoleacetic acid, comparing it with a colorimetric method. The technique involves extracting the analyte and an internal standard, p-nitrobenzoic acid, from urine, indicating the potential of 5-Hydroxy-2-nitrobenzoic acid in chromatographic separations and analyses (Draganac, Steindel, & Trawick, 1980).
Sulfhydryl Group Determination
In another research, a water-soluble aromatic disulfide derivative of 5-Hydroxy-2-nitrobenzoic acid was synthesized for the determination of sulfhydryl groups in biological materials. This derivative, 5,5′-dithiobis(2-nitrobenzoic acid), exhibited properties useful in biochemical analysis, especially for studying blood and its components (Ellman, 1959).
Crystallography and Drug Design
In the field of crystallography and drug design, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a molecule structurally related to 5-Hydroxy-2-nitrobenzoic acid, has been studied. This compound, a designed inhibitor for the influenza virus neuraminidase protein, showcased its potential in antiviral drug development (Jedrzejas et al., 1995).
Analytical Chemistry
5-Hydroxy-2-nitrobenzoic acid and its derivatives have been used in analytical chemistry for various applications. For instance, the application of 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) in determining microgram quantities of selected cephalosporins in aqueous solutions was described, demonstrating its versatility in pharmaceutical analysis (Sengün & Fedai, 1986).
Chemical Synthesis and Reaction Studies
Research has also been conducted on the synthesis and chemical reactions involving compounds related to 5-Hydroxy-2-nitrobenzoic acid. Studies on the unexpected hydrolysis and ester migration in phenolic compounds and the kinetics of hydrolysis of certain derivatives provide insight into the reactivity and potential applications of these compounds in organic synthesis (Tran, Dickson, & Barker, 2013).
Safety And Hazards
5-Hydroxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers Several papers have been published on 5-Hydroxy-2-nitrobenzoic acid. For instance, one paper discusses the production of Chloro-5-hydroxy-2-nitrobenzoic Acid through the chlorination of 3-Methyl-4-nitrophenol . Another paper discusses the effects of hydroxy and surface oxygen on 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid .
properties
IUPAC Name |
5-hydroxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKQTKKZAXSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209856 | |
Record name | Benzoic acid, 5-hydroxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitrobenzoic acid | |
CAS RN |
610-37-7 | |
Record name | 5-Hydroxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-hydroxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-hydroxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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